molecular formula C12H27ClSn B142046 Tributyltin chloride-d27 CAS No. 1257647-76-9

Tributyltin chloride-d27

Cat. No.: B142046
CAS No.: 1257647-76-9
M. Wt: 352.7 g/mol
InChI Key: GCTFWCDSFPMHHS-FMYBXEBSSA-M
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Description

Tributyltin chloride-d27 is a deuterated form of tributyltin chloride, an organotin compound with the formula [CD3(CD2)3]3SnCl. It is a colorless liquid that is soluble in organic solvents and is used primarily as a reagent in various chemical reactions .

Preparation Methods

Tributyltin chloride-d27 is synthesized through a redistribution reaction involving stannic chloride and tetrabutyltin. The reaction can be represented as follows :

3(C4H9)4Sn+SnCl44(C4H9)3SnCl3 (C_4H_9)_4Sn + SnCl_4 \rightarrow 4 (C_4H_9)_3SnCl 3(C4​H9​)4​Sn+SnCl4​→4(C4​H9​)3​SnCl

This method involves combining stannic chloride and tetrabutyltin under controlled conditions to produce tributyltin chloride .

Chemical Reactions Analysis

Tributyltin chloride-d27 undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form tributyltin oxide.

    Substitution: It can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.

    Hydrolysis: It hydrolyzes to form tributyltin oxide.

Common reagents used in these reactions include stannic chloride and tetrabutyltin. The major products formed from these reactions are tributyltin oxide and other organotin compounds .

Mechanism of Action

Tributyltin chloride-d27 exerts its effects primarily through interactions with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor γ. These interactions lead to alterations in reproductive, developmental, and metabolic pathways . The compound also promotes myelin debris phagocytosis and remyelination by macrophages .

Comparison with Similar Compounds

Tributyltin chloride-d27 is unique compared to other similar compounds due to its deuterated nature, which makes it useful in specific research applications. Similar compounds include:

This compound stands out due to its isotopic labeling, which provides unique advantages in certain analytical and research applications .

Biological Activity

Tributyltin chloride-d27 (TBT-d27) is an organotin compound that has garnered attention due to its significant biological activity, particularly as a biocide and endocrine disruptor. This article explores the biological effects of TBT-d27, its mechanisms of action, and relevant case studies, providing a comprehensive overview of its impact on various organisms.

Chemical Structure:

  • Molecular Formula: C₁₂H₂₇ClSn
  • CAS Number: 1257647-76-9

TBT-d27 is a colorless to light yellow liquid that is soluble in organic solvents but insoluble in water. It is primarily used in antifouling paints, wood preservation, and as a biocide in various industrial applications .

Mechanisms of Biological Activity

Tributyltin compounds, including TBT-d27, exhibit several mechanisms of biological activity:

  • Endocrine Disruption:
    • TBT acts as an endocrine disruptor, interfering with hormonal functions in both aquatic and terrestrial organisms. It has been shown to affect reproductive health by altering hormone levels and disrupting normal reproductive processes .
  • Neurotoxicity:
    • TBT induces neurotoxic effects in mammals through mechanisms such as apoptosis and cell cycle arrest. Studies indicate that TBT can activate endoplasmic reticulum stress pathways leading to cell death in neuronal cells .
  • Immunotoxicity:
    • The compound has been linked to immunotoxic effects, impairing immune responses in various species. This includes alterations in cytokine production and immune cell function .

Case Study 1: Reproductive Toxicity in Mice

A study investigated the effects of subchronic exposure to TBT on female mice. Mice were administered 500 ng/kg/day of TBT for 12 days. The results showed:

  • Irregular estrous cycles.
  • Decreased primordial and primary follicle counts.
  • Uterine atrophy and inflammation.
    These findings suggest that even low doses of TBT can significantly impair reproductive health by depleting ovarian reserves and disrupting normal uterine function .

Case Study 2: Neurotoxic Effects

Research on human neuroblastoma cells revealed that TBT exposure led to significant cytotoxicity characterized by:

  • Inhibition of cell viability.
  • Increased production of reactive oxygen species (ROS).
  • Induction of apoptosis through mitochondrial dysfunction.
    The study concluded that TBT's neurotoxic effects are concentration-dependent, with notable toxicity observed at low concentrations (0.1-1 µM) .

Table 1: Summary of Biological Effects of this compound

Biological EffectDescriptionReference
Endocrine DisruptionAlters hormone levels affecting reproduction
NeurotoxicityInduces apoptosis and ROS production in neurons
ImmunotoxicityImpairs immune responses in aquatic organisms
CytotoxicityReduces cell viability in human neuroblastoma cells

Table 2: Reproductive Effects Observed in Mice Exposed to TBT

ParameterControl GroupTBT Group (500 ng/kg/day)
Primordial Follicles CountXY
Estrous Cycle RegularityRegularIrregular
Uterine Gland NumberAB
Inflammation ScoreLowHigh

Properties

IUPAC Name

chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.ClH.Sn/c3*1-3-4-2;;/h3*1,3-4H2,2H3;1H;/q;;;;+1/p-1/i3*1D2,2D3,3D2,4D2;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTFWCDSFPMHHS-FMYBXEBSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[Sn](C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481426
Record name Tributyltin chloride-d27
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257647-76-9
Record name Tributyltin chloride-d27
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name chloro-tris(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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